(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide
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Overview
Description
(Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and its role as a building block in medicinal chemistry.
Preparation Methods
The synthesis of (Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE typically involves the reaction of pyrrolidine with appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine with an ethyl ester derivative, followed by hydrolysis and subsequent reaction with hydroxylamine to introduce the hydroxy group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The hydroxy group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the pathways involved.
Comparison with Similar Compounds
(Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and its biological activities.
Pyrrolidine-2,5-dione: Another derivative with significant medicinal applications.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis. The uniqueness of (Z)-N’-HYDROXY-2-(PYRROLIDIN-1-YL)ETHANIMIDAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-2-pyrrolidin-1-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJHJCGBNCIXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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